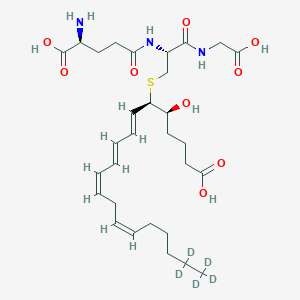

Leukotriene C4-d5

Beschreibung

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-IHTYDPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of Leukotriene C4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene C4 (LTC4), a potent lipid mediator of the eicosanoid family, plays a pivotal role in the orchestration of inflammatory responses and is implicated in the pathophysiology of numerous diseases. Synthesized predominantly by immune cells, LTC4 exerts its biological effects through interaction with specific cell surface receptors, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the biological significance of LTC4, detailing its biosynthesis, signaling pathways, and multifaceted roles in health and disease. Special emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Leukotrienes are a class of inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1] They are broadly categorized into two groups: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (cysLTs). Leukotriene C4 is the parent molecule of the cysLTs, which also include leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1][2] These molecules are key players in both innate and adaptive immunity and are particularly recognized for their potent pro-inflammatory actions.[1] This guide delves into the core biological aspects of LTC4, providing a technical foundation for understanding its significance and exploring its potential as a therapeutic target.

Biosynthesis of Leukotriene C4

The synthesis of LTC4 is a multi-step enzymatic process that occurs primarily in leukocytes, such as mast cells, eosinophils, basophils, and macrophages.[2] The pathway is initiated by cellular stimulation, which leads to the release of arachidonic acid from membrane phospholipids by phospholipase A2.

The key enzyme in this pathway is Leukotriene C4 synthase (LTC4S) , an 18 kDa integral membrane protein that functions as a homodimer. It catalyzes the conjugation of leukotriene A4 (LTA4), an unstable epoxide intermediate, with reduced glutathione (GSH) to form LTC4.

Below is a diagram illustrating the biosynthetic pathway of Leukotriene C4.

References

- 1. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma and urinary leukotrienes in sickle cell disease: possible role in the inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Leukotriene C4-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated cysteinyl leukotriene, Leukotriene C4-d5 (LTC4-d5). It details its chemical structure and properties, delves into the biological significance of the leukotriene signaling pathway, and offers insights into its application in quantitative analysis, particularly in mass spectrometry-based assays.

Chemical Structure and Properties of this compound

This compound is the deuterium-labeled form of Leukotriene C4 (LTC4), a potent inflammatory mediator. The inclusion of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for the accurate quantification of endogenous LTC4 in biological samples by mass spectrometry.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-[(4S)-4-Amino-4-carboxybutanamido]-3-[(carboxymethyl)amino]-3-oxopropyl}sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic-19,19,20,20,20-d5 acid |

| Chemical Formula | C₃₀H₄₂D₅N₃O₉S[1][3] |

| Molecular Weight | 630.8 g/mol [2] |

| CAS Number | 1441421-73-3 |

| Appearance | Typically supplied as a solution in ethanol |

| Purity | ≥99% deuterated forms (d1-d5) |

| Solubility | Soluble in DMF, DMSO, and ethanol |

| λmax | 280 nm |

Table 2: Chemical and Physical Properties of Unlabeled Leukotriene C4

| Property | Value |

| Chemical Formula | C₃₀H₄₇N₃O₉S |

| Molecular Weight | 625.8 g/mol |

| CAS Number | 72025-60-6 |

The Leukotriene C4 Biosynthesis and Signaling Pathway

Leukotriene C4 is a member of the cysteinyl leukotriene family, which are potent lipid mediators of inflammation and allergic responses. The biosynthesis of LTC4 is a multi-step process initiated by the release of arachidonic acid from the cell membrane.

Biosynthesis of Leukotriene C4

The synthesis of LTC4 primarily occurs in inflammatory cells such as mast cells, eosinophils, and macrophages. The key steps are outlined below:

-

Arachidonic Acid Release: Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear envelope and releases arachidonic acid from membrane phospholipids.

-

Formation of LTA4: Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by the enzyme 5-lipoxygenase (5-LO) in conjunction with 5-lipoxygenase-activating protein (FLAP).

-

Conjugation with Glutathione: Leukotriene C4 synthase (LTC4S), an integral membrane protein, catalyzes the conjugation of LTA4 with glutathione to form LTC4.

Signaling Pathway and Biological Effects

Once synthesized, LTC4 is actively transported out of the cell where it can be further metabolized to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). These cysteinyl leukotrienes exert their biological effects by binding to specific G-protein coupled receptors, primarily CysLT1R and CysLT2R, on target cells.

The activation of these receptors triggers a cascade of intracellular signaling events, leading to physiological responses such as:

-

Bronchoconstriction: Contraction of smooth muscle in the airways.

-

Increased Vascular Permeability: Leading to edema.

-

Mucus Secretion: In the respiratory tract.

-

Chemotaxis: Recruitment of inflammatory cells, particularly eosinophils.

Experimental Protocols: Quantification of Leukotriene C4 using LC-MS/MS

The use of a stable isotope-labeled internal standard like LTC4-d5 is crucial for accurate and precise quantification of LTC4 in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is added at a known concentration to the sample at the beginning of the workflow, compensating for any analyte loss during sample preparation and variations in instrument response.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol describes a general method for the extraction of leukotrienes from human plasma using solid-phase extraction.

Materials:

-

Human plasma collected with an anticoagulant (e.g., EDTA).

-

This compound internal standard solution.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Formic acid.

-

C18 Solid-Phase Extraction (SPE) cartridges.

-

Centrifuge.

-

Nitrogen evaporator.

Procedure:

-

Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 1 mL of plasma, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 2 volumes of ice-cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elution: Elute the leukotrienes from the cartridge with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

Table 3: Exemplary MRM Transitions for LTC4 and LTC4-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Leukotriene C4 (LTC4) | 624.3 | 272.1 | -35 |

| Leukotriene C4 (LTC4) | 624.3 | 321.1 | -30 |

| This compound (LTC4-d5) | 629.3 | 272.1 | -35 |

| This compound (LTC4-d5) | 629.3 | 326.1 | -30 |

Note: Collision energies are instrument-dependent and require optimization.

Conclusion

This compound is an indispensable tool for researchers in the fields of inflammation, allergy, and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the precise and accurate quantification of the potent inflammatory mediator, Leukotriene C4. The detailed understanding of the leukotriene biosynthesis and signaling pathways, coupled with robust analytical methodologies, provides a powerful framework for investigating the role of these mediators in health and disease and for the development of novel therapeutic interventions.

References

The Role of Cysteinyl Leukotrienes in Inflammatory Pathways: A Technical Guide

Abstract: Cysteinyl leukotrienes (CysLTs), comprising leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄), are potent, lipid-derived inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1][2] They exert their biological effects by binding to specific G protein-coupled receptors, primarily CysLT₁R and CysLT₂R.[3][4] These mediators are pivotal in the pathophysiology of numerous inflammatory conditions, most notably asthma and allergic rhinitis, where they induce bronchoconstriction, increase vascular permeability, stimulate mucus secretion, and promote the recruitment of inflammatory cells like eosinophils. Beyond respiratory diseases, emerging evidence implicates CysLTs in the progression of cardiovascular diseases, various cancers, and other chronic inflammatory disorders. This guide provides an in-depth examination of the CysLT synthesis and signaling pathways, their multifaceted roles in disease, and the pharmacological strategies employed to modulate their activity. It also details key experimental methodologies for their study, presenting quantitative data to support the understanding of their function for researchers, scientists, and professionals in drug development.

Biosynthesis of Cysteinyl Leukotrienes

The synthesis of CysLTs is a multi-step enzymatic cascade initiated in response to inflammatory stimuli. The process begins with the liberation of arachidonic acid from the cell membrane's phospholipids by cytosolic phospholipase A₂. The key enzyme, 5-lipoxygenase (5-LO), in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable epoxide, leukotriene A₄ (LTA₄).

The fate of LTA₄ is cell-type specific. In cells expressing LTA₄ hydrolase, such as neutrophils, it is converted to the potent chemoattractant LTB₄. However, in mast cells, eosinophils, basophils, and macrophages, the enzyme leukotriene C₄ synthase (LTC₄S) conjugates LTA₄ with reduced glutathione to form LTC₄, the parent CysLT. LTC₄ is then actively transported into the extracellular space where it is sequentially metabolized by cell surface peptidases into the more stable and potent LTD₄ and subsequently to LTE₄. This entire cascade, from arachidonic acid to the final CysLTs, represents a critical pathway in the generation of inflammatory mediators.

Caption: The enzymatic cascade for the biosynthesis of cysteinyl leukotrienes.

Cysteinyl Leukotriene Receptors and Signaling

CysLTs mediate their diverse biological effects through at least two distinct G protein-coupled receptors (GPCRs), CysLT₁R and CysLT₂R. A third receptor, GPR99 (also known as OXGR1 or CysLT₃R), has been identified as a receptor for LTE₄.

-

CysLT₁ Receptor (CysLT₁R): This is the high-affinity receptor for LTD₄, with a binding affinity rank of LTD₄ > LTC₄ > LTE₄. It is prominently expressed on airway smooth muscle cells, macrophages, and crucially, on inflammatory cells like eosinophils and mast cells. CysLT₁R is the primary target of the widely used leukotriene receptor antagonist (LTRA) drugs like montelukast and zafirlukast. Activation of CysLT₁R, typically coupled to Gq/11 and Gi/o proteins, leads to an increase in intracellular calcium (Ca²⁺) and activation of downstream signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These events culminate in cellular responses such as smooth muscle contraction, increased vascular permeability, and cytokine production.

-

CysLT₂ Receptor (CysLT₂R): This receptor binds LTC₄ and LTD₄ with roughly equal affinity. It is expressed in the heart, spleen, adrenal gland, brain, and on endothelial cells and various leukocytes, including mast cells and eosinophils. CysLT₂R signaling is also coupled to Gq/11 and Gi/o proteins, leading to intracellular calcium mobilization and activation of MAPK pathways. Interestingly, CysLT₂R can form heterodimers with CysLT₁R, which may attenuate CysLT₁R signaling, suggesting a complex cross-regulatory relationship between the two receptors.

References

The Mechanism of Leukotriene C4 Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene C4 synthase (LTC4S) is a pivotal enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), potent lipid mediators implicated in the pathophysiology of asthma and other inflammatory diseases. As a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family, LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to produce leukotriene C4 (LTC4). This guide provides an in-depth exploration of the structure, catalytic mechanism, and inhibition of human LTC4S, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Introduction to Leukotriene C4 Synthase

Leukotriene C4 synthase is an 18-kDa integral membrane protein that functions as a homotrimer.[1][2] It is primarily localized to the outer nuclear and endoplasmic reticulum membranes.[3][4] The enzyme's expression is restricted to hematopoietic cells such as mast cells, eosinophils, basophils, and monocytes/macrophages.[5] LTC4S plays a critical and committed role in the formation of CysLTs, which are key mediators of allergic inflammation, bronchoconstriction, and increased vascular permeability. The inhibition of LTC4S is therefore a promising therapeutic strategy for inflammatory disorders like asthma.

The Leukotriene Biosynthetic Pathway

The synthesis of leukotrienes is initiated by the liberation of arachidonic acid from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase (5-LO), with the assistance of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, LTA4. LTA4 serves as a branching point in the pathway. It can either be hydrolyzed by LTA4 hydrolase to form the potent chemoattractant leukotriene B4 (LTB4), or it can be conjugated with glutathione by LTC4S to produce LTC4. LTC4 is subsequently metabolized to LTD4 and LTE4, which, along with LTC4, constitute the cysteinyl leukotrienes.

Structural and Mechanistic Insights

Three-Dimensional Structure

The crystal structure of human LTC4S reveals a homotrimeric complex, with each monomer consisting of four transmembrane helices. The three active sites are located at the interfaces between the monomers. The structure of the enzyme in complex with its substrate, glutathione, shows that the active site orients GSH in a distinctive horseshoe-shaped conformation.

Catalytic Mechanism

The catalytic mechanism of LTC4S involves the nucleophilic attack of the thiolate anion of glutathione on the C6 position of the epoxide ring of LTA4. Key amino acid residues play critical roles in this process:

-

Arginine 104 (Arg104): This residue is crucial for the activation of glutathione. It coordinates and stabilizes the glutathionyl thiolate anion, preparing it for the nucleophilic attack on LTA4.

-

Arginine 51 (Arg51) and Tyrosine 93 (Tyr93): Site-directed mutagenesis studies have implicated these residues in the catalytic function. Arg51 is proposed to be involved in the opening of the epoxide ring of LTA4, while Tyr93 is thought to facilitate the formation of the GSH thiolate anion.

-

Tryptophan 116 (Trp116): This residue is suggested to play a role in substrate binding and product release.

The reaction is believed to proceed via an SN2 mechanism.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human LTC4S have been determined, providing insights into its catalytic efficiency.

| Substrate | Km | Vmax (µmol/mg/min) | kcat/Km (s⁻¹M⁻¹) | Reference |

| LTA4 | 3.6 µM | 1.3 | - | |

| LTA4 (human) | 23 ± 3 µM | - | 0.64 ± 0.057 x 10⁶ | |

| LTA4 (mouse) | 36 ± 8 µM | - | 2.3 ± 0.26 x 10⁶ | |

| GSH | 1.6 mM | 2.7 | - | |

| GSH (rat renal) | 8.5 mM | - | - |

Inhibitor Affinities

Several inhibitors of LTC4S have been developed and characterized, with their potency typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

| Inhibitor | IC50 | Ki | Notes | Reference |

| AZD9898 | 0.28 nM | - | Potent oral inhibitor. | |

| GJG057 | 44 nM (whole blood) | - | 20-fold more potent than AZD9898 in a whole blood assay. | |

| Thymoquinone | 10 µM | - | Active component of Nigella sativa. | |

| TK04 (human) | 134 ± 16 nM | 41 ± 6.6 nM | Competitive inhibitor. | |

| TK04 (mouse) | 135 ± 30 nM | 37 ± 6.4 nM | Competitive inhibitor. | |

| RTM100 | 1.9 µM | 12.5 ± 2.1 µM (vs GSH) | Competitive with GSH, noncompetitive with LTA4. | |

| MK-886 | - | - | FLAP inhibitor that also inhibits LTC4S. |

Experimental Protocols

Recombinant Human LTC4S Expression and Purification

A common method for obtaining purified LTC4S for in vitro studies involves expression in Pichia pastoris.

-

Cloning: The human LTC4S cDNA is cloned into a suitable P. pastoris expression vector.

-

Transformation: The expression vector is transformed into P. pastoris cells (e.g., strain KM71H).

-

Expression: Protein expression is induced according to the specific vector and promoter system.

-

Purification:

-

The purified protein can be stored at -20°C or further purified by size-exclusion chromatography (e.g., Superdex 200) in a buffer containing a detergent like dodecyl maltoside (DDM).

-

Protein concentration is determined, and the purified enzyme is used for activity assays and structural studies.

-

LTC4S Enzyme Inhibition Assay

This protocol is used to determine the IC50 values of potential inhibitors.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 25 mM Tris, pH 7.8, 0.1 M NaCl, 0.05% DDM), a known concentration of purified LTC4S (e.g., 0.1 µg), and the substrates LTA4 (e.g., 20-30 µM) and GSH (e.g., 5 mM).

-

Inhibitor Addition: The inhibitor is added at varying concentrations.

-

Incubation: The reaction is initiated by the addition of LTA4 and incubated at a controlled temperature (e.g., 25°C) for a specific time (e.g., >10 minutes).

-

Quenching: The reaction is stopped, for example, by the addition of a quenching solution.

-

Quantification: The amount of LTC4 produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

Conclusion

Leukotriene C4 synthase represents a critical node in the inflammatory cascade, making it a highly attractive target for the development of novel anti-inflammatory therapeutics. A thorough understanding of its structure, intricate catalytic mechanism, and kinetics is paramount for the rational design of potent and selective inhibitors. This guide has synthesized the current knowledge on LTC4S, providing a foundation for future research and drug discovery efforts aimed at modulating the activity of this key enzyme.

References

- 1. Structural basis for synthesis of inflammatory mediators by human leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biochemical, molecular, and genomic aspects of leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene C4 synthase - Wikipedia [en.wikipedia.org]

- 5. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Engine of Inflammation: A Technical Guide to the Biosynthesis of Leukotrienes from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical pathway responsible for the synthesis of leukotrienes from arachidonic acid. Leukotrienes are potent lipid mediators that play a central role in inflammatory and allergic responses, making their biosynthetic pathway a critical area of study for the development of novel therapeutics. This document details the enzymatic cascade, cellular localization of key proteins, regulatory mechanisms, quantitative kinetic data, and detailed experimental protocols for studying this vital signaling pathway.

The Leukotriene Biosynthetic Pathway: An Overview

The biosynthesis of leukotrienes is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane. This pathway is predominantly active in myeloid cells such as neutrophils, eosinophils, basophils, monocytes, and mast cells.[1][2] The process begins with cellular activation by various stimuli, leading to an increase in intracellular calcium levels.[3]

The key enzymes involved in this cascade are:

-

Cytosolic Phospholipase A2α (cPLA2α): This enzyme translocates to the nuclear membrane upon calcium influx and hydrolyzes membrane phospholipids to release arachidonic acid.[3][4]

-

5-Lipoxygenase (5-LOX): A non-heme iron-containing enzyme that catalyzes the first two steps in the conversion of arachidonic acid.

-

5-Lipoxygenase-Activating Protein (FLAP): An integral nuclear membrane protein that is essential for the activation of 5-LOX and the presentation of arachidonic acid to the enzyme.

-

Leukotriene A4 (LTA4) Hydrolase: A cytosolic enzyme that converts LTA4 to leukotriene B4 (LTB4).

-

Leukotriene C4 (LTC4) Synthase: A perinuclear membrane-bound enzyme that conjugates LTA4 with glutathione to form LTC4.

The initial product, leukotriene A4 (LTA4), is an unstable epoxide intermediate that serves as a branching point in the pathway, leading to the formation of two major classes of leukotrienes: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the key enzymes in the leukotriene biosynthetic pathway are critical parameters for understanding the regulation of this process and for the development of targeted inhibitors. The following table summarizes the available kinetic data for the core enzymes.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Source |

| 5-Lipoxygenase (5-LOX) | Arachidonic Acid | ~0.07 molar fraction | 25.76 µmol/min/mg | Human |

| Leukotriene A4 (LTA4) Hydrolase | Leukotriene A4 | 20-30 µM | - | Human Leukocytes |

| Leukotriene C4 (LTC4) Synthase | Leukotriene A4 | 3.6 µM | 1.3 µmol/mg/min | Human |

| Glutathione | 1.6 mM | 2.7 µmol/mg/min | Human | |

| Leukotriene A4 | 40 ± 18 µM | 14 ± 4 µM/min | Human | |

| Glutathione | 0.4 ± 0.2 mM | - | Human |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of leukotrienes.

5-Lipoxygenase (5-LOX) Activity Assay (Spectrophotometric)

This protocol is adapted from the method described by Axelrod et al. (1981) and measures the increase in absorbance at 234 nm due to the formation of conjugated dienes in the lipoxygenase reaction product.

Materials:

-

Phosphate Buffer (50.0 mM, pH 6.0)

-

Sodium Linoleate or Arachidonic Acid solution (10 mM stock)

-

Enzyme extract (e.g., cell lysate)

-

Spectrophotometer capable of reading at 234 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare the phosphate buffer.

-

Prepare the substrate stock solution. For sodium linoleate, dissolve linoleic acid in boiled distilled water with Tween 20 and clarify with NaOH. Protect from light and store at -20°C.

-

-

Assay Setup:

-

Prepare a "Blank" cuvette containing the phosphate buffer and substrate solution.

-

Prepare a "Test" cuvette containing the phosphate buffer, substrate solution, and the enzyme extract.

-

-

Measurement:

-

Zero the spectrophotometer with the "Blank" cuvette at 234 nm.

-

Initiate the reaction in the "Test" cuvette by adding the enzyme extract.

-

Immediately start monitoring the absorbance at 234 nm for a defined period (e.g., 120 seconds).

-

-

Calculation:

-

Calculate the rate of reaction (V₀) using the change in absorbance over time (ΔA234 nm / Δt) and the molar extinction coefficient (ε) of the hydroperoxide product.

-

Cellular Leukotriene Biosynthesis Assay in RBL-1 Cells

Rat Basophilic Leukemia (RBL-1) cells are a common model system for studying leukotriene biosynthesis as they express the necessary enzymes.

Materials:

-

RBL-1 cells

-

Cell culture medium (e.g., MEM)

-

Calcium ionophore (e.g., A23187)

-

Arachidonic acid

-

HPLC-MS/MS system for leukotriene quantification

Procedure:

-

Cell Culture and Stimulation:

-

Culture RBL-1 cells to the desired density.

-

Wash and resuspend the cells in a suitable buffer.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) and exogenous arachidonic acid to induce leukotriene synthesis.

-

-

Sample Collection and Extraction:

-

After a defined incubation period, stop the reaction (e.g., by adding cold methanol).

-

Centrifuge to pellet the cells and collect the supernatant containing the secreted leukotrienes.

-

Perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes from the supernatant.

-

-

Quantification:

-

Analyze the extracted samples by reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to separate and quantify the different leukotriene species (LTB4, LTC4, etc.).

-

Mandatory Visualizations

Signaling Pathway for Leukotriene Synthesis Activation

Cellular activation leading to leukotriene synthesis involves a complex signaling cascade initiated by various stimuli. The following diagram illustrates the key events.

Experimental Workflow for Evaluating Leukotriene Synthesis Inhibitors

The development of new drugs targeting the leukotriene pathway requires a systematic approach to evaluate their efficacy and mechanism of action. The following workflow outlines the key experimental stages.

This guide provides a foundational understanding of the biosynthesis of leukotrienes from arachidonic acid, equipping researchers and drug development professionals with the necessary knowledge and experimental frameworks to further investigate this critical inflammatory pathway. The provided data and protocols serve as a starting point for more in-depth studies aimed at elucidating the intricate regulatory mechanisms and developing novel therapeutic interventions.

References

- 1. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Leukotriene C4 in Asthma and Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene C4 (LTC4) is a potent lipid mediator synthesized predominantly by inflammatory cells, including mast cells, eosinophils, and basophils. It belongs to the cysteinyl leukotriene (CysLT) family, which also includes LTD4 and LTE4. These molecules are key players in the pathophysiology of asthma and allergic inflammation, contributing significantly to bronchoconstriction, airway hyperresponsiveness, mucus secretion, and eosinophilic inflammation. This technical guide provides an in-depth analysis of the function of LTC4 in preclinical models of asthma and allergic inflammation, detailing its synthesis and signaling pathways, summarizing key quantitative data, and outlining common experimental protocols used in its study. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the leukotriene pathway.

Introduction to Leukotriene C4

The cysteinyl leukotrienes were first identified as the "slow-reacting substance of anaphylaxis" (SRS-A) due to their prolonged contractile effect on smooth muscle.[1] Subsequent research elucidated their structure and biosynthesis, revealing them as metabolites of arachidonic acid formed via the 5-lipoxygenase (5-LO) pathway.[1][2] LTC4 is the parent CysLT, which is subsequently metabolized to LTD4 and LTE4.[2][3] In the context of asthma, CysLTs are recognized as some of the most potent bronchoconstrictors known, being significantly more powerful than histamine. Their multifaceted pro-inflammatory actions underscore their importance as a therapeutic target in allergic airway diseases.

LTC4 Synthesis and Signaling Pathway

The biosynthesis of LTC4 is initiated by the release of arachidonic acid from membrane phospholipids by cytosolic phospholipase A2α (cPLA2α). The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to the unstable epoxide intermediate, leukotriene A4 (LTA4). LTC4 synthase (LTC4S), an integral membrane protein located at the nuclear envelope, catalyzes the conjugation of LTA4 with glutathione to form LTC4. LTC4 is then actively transported out of the cell.

Once in the extracellular space, LTC4 and its metabolite LTD4 exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R). CysLT1R is the high-affinity receptor for LTD4 and also binds LTC4, mediating most of the well-characterized pathophysiological effects of CysLTs in asthma, such as bronchoconstriction and increased vascular permeability. CysLT2R binds LTC4 and LTD4 with roughly equal affinity and is also implicated in inflammatory responses.

Quantitative Data on LTC4 in Asthma and Allergic Inflammation Models

Numerous studies have quantified the levels of LTC4 and other CysLTs in both clinical samples from asthmatic patients and in preclinical models of allergic airway disease. These data consistently demonstrate an overproduction of CysLTs in asthma.

| Sample Type | Model/Patient Group | LTC4 Concentration | Control/Baseline Concentration | Reference |

| Bronchoalveolar Lavage Fluid (BALF) | Symptomatic Asthmatic Patients | 0.36 ± 0.1 pmol/ml | 0.12 ± 0.02 pmol/ml | |

| Bronchoalveolar Lavage Fluid (BALF) | Ovalbumin-Challenged Mice | Increased levels (correlation with eosinophil influx) | Not specified | |

| Plasma (LTE4, a stable metabolite of LTC4) | Asthmatic Patients | 1.073 ± 0.133 ng/ml | 0.53 ± 0.19 ng/ml | |

| Supernatant from cultured eosinophils | Extrinsic Asthmatic Patients | 23.5 ± 14.8 ng/10^6 cells | 8.3 ± 7.7 ng/10^6 cells | |

| Supernatant from cultured eosinophils | Intrinsic Asthmatic Patients | 24.6 ± 20.6 ng/10^6 cells | 8.3 ± 7.7 ng/10^6 cells | |

| Urine (LTE4) | Asthmatic patients after allergen challenge (Early Asthmatic Response) | 1816 ± 606.1 pg/mg creatinine | 150.26 ± 49.5 pg/mg creatinine |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is the most widely used model to study the mechanisms of allergic asthma.

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.

-

Challenge: From day 21 to 25, mice are challenged daily with an aerosolized solution of OVA (e.g., 1-2% in PBS) for 30 minutes.

-

Assessment of Airway Inflammation: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect BAL fluid (BALF). Total and differential cell counts (especially eosinophils) are determined.

-

Measurement of LTC4 in BALF: LTC4 levels in the BALF supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Measurement of Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing doses of a bronchoconstrictor agent like methacholine, using either invasive or non-invasive plethysmography.

Ascaris suum Antigen Challenge in Primates

This model utilizes the natural sensitivity of some non-human primates to Ascaris suum antigen to mimic allergic asthma.

Methodology:

-

Animal Selection: Cynomolgus monkeys naturally sensitized to Ascaris suum are identified via skin testing.

-

Baseline Measurements: Baseline BAL is performed on one lung lobe to serve as a control.

-

Antigen Challenge: A segmental bronchoprovocation is performed by instilling Ascaris suum antigen into a different lung lobe via a bronchoscope.

-

Post-Challenge Assessment: 24 hours post-challenge, BAL is performed on the challenged lobe.

-

Analysis: BALF is analyzed for total and differential cell counts (particularly eosinophils) and levels of inflammatory mediators, including LTC4.

Measurement of LTC4 by ELISA

Principle: This is a competitive immunoassay. LTC4 in the sample competes with a fixed amount of enzyme-labeled LTC4 for binding to a limited number of LTC4-specific antibody sites on a microplate. The amount of bound enzyme is inversely proportional to the concentration of LTC4 in the sample.

Protocol Outline:

-

Sample Preparation: BALF or cell culture supernatants are centrifuged to remove debris.

-

Assay Procedure:

-

Standards and samples are added to the antibody-coated microplate wells.

-

An HRP-conjugated LTC4 solution is added.

-

The plate is incubated (e.g., 18 hours at 4°C).

-

The plate is washed to remove unbound reagents.

-

A substrate solution (e.g., TMB) is added, and the color develops.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

-

-

Calculation: The concentration of LTC4 in the samples is determined by comparison to a standard curve.

The Multifaceted Role of LTC4 in Allergic Inflammation

LTC4 contributes to the key features of asthma through a variety of mechanisms. The following diagram illustrates the logical relationships between LTC4 production and its downstream effects in the context of allergic inflammation.

Conclusion and Future Directions

Leukotriene C4 is a critical mediator in the pathogenesis of asthma and allergic inflammation. Its potent effects on airway smooth muscle, vascular permeability, mucus production, and inflammatory cell recruitment make it a key therapeutic target. The development of leukotriene receptor antagonists (LTRAs) like montelukast and zafirlukast, which block the CysLT1 receptor, has been a significant advancement in asthma management. However, the response to these agents can be variable among patients, suggesting a role for personalized medicine approaches based on an individual's leukotriene pathway genetics and activity.

Future research should continue to explore the distinct roles of the CysLT2 receptor and the potential for developing dual CysLT1/CysLT2 receptor antagonists. Furthermore, a deeper understanding of the interplay between the leukotriene pathway and other inflammatory cascades, such as those involving cytokines like IL-13 and IL-33, will be crucial for the development of more effective and targeted therapies for asthma and other allergic diseases. The preclinical models and methodologies detailed in this guide provide a robust framework for these ongoing investigations.

References

An In-depth Technical Guide to the Transcellular Biosynthesis of Leukotriene C4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene C4 (LTC4) is a potent pro-inflammatory lipid mediator belonging to the cysteinyl leukotriene family, implicated in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions. Its biosynthesis is a tightly regulated process initiated by 5-lipoxygenase (5-LO). While some cells, like mast cells and eosinophils, can produce LTC4 autonomously, a significant portion of its production in inflammatory states occurs via a cooperative, intercellular pathway known as transcellular biosynthesis. This guide provides a detailed examination of the core mechanisms of LTC4 transcellular biosynthesis, outlining the cellular players, enzymatic cascades, and regulatory steps. It summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and presents visual diagrams of the critical processes to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to Leukotrienes and Transcellular Biosynthesis

Leukotrienes (LTs) are eicosanoids derived from the metabolism of arachidonic acid (AA) in the 5-lipoxygenase (5-LO) pathway.[1][2] They are critical mediators of inflammation, contributing to processes such as smooth muscle contraction, increased vascular permeability, and the recruitment and activation of immune cells.[3][4] The leukotriene family is divided into two main branches: LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (cys-LTs), which include LTC4, LTD4, and LTE4.[5] Cys-LTs are notorious for their role as bronchoconstrictors in asthma.

The synthesis of all leukotrienes begins with the conversion of AA to the unstable epoxide intermediate, Leukotriene A4 (LTA4), a reaction catalyzed by the enzyme 5-LO. However, the expression of 5-LO is restricted primarily to cells of myeloid origin, such as neutrophils, eosinophils, monocytes/macrophages, and mast cells. In contrast, the downstream enzymes responsible for converting LTA4 into bioactive LTs are more widely expressed.

This differential enzyme distribution gives rise to the phenomenon of transcellular biosynthesis . In this process, a "donor" cell, rich in 5-LO, synthesizes and releases LTA4. This unstable intermediate is then transferred to a nearby "acceptor" cell that lacks 5-LO but expresses a terminal enzyme, such as LTC4 synthase (LTC4S). The acceptor cell takes up the LTA4 and completes the synthesis of LTC4, effectively amplifying the production of this potent mediator at sites of inflammation. This intercellular cooperation is a crucial mechanism for robust cys-LT production in vivo.

The Core Biochemical Pathway

The transcellular synthesis of LTC4 is a multi-step enzymatic cascade involving two distinct cells interacting in close proximity.

-

Arachidonic Acid Release: Upon cellular activation by inflammatory stimuli, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear envelope, where it hydrolyzes membrane phospholipids to release free arachidonic acid (AA).

-

LTA4 Synthesis in the Donor Cell: In the donor cell (e.g., a neutrophil), the 5-lipoxygenase-activating protein (FLAP) presents AA to 5-LO. 5-LO then catalyzes the two-step conversion of AA into the unstable epoxide, LTA4. This process occurs at the nuclear membrane.

-

LTA4 Export: The newly synthesized LTA4 is released from the donor cell into the extracellular space.

-

LTA4 Uptake by the Acceptor Cell: A nearby acceptor cell (e.g., a platelet) takes up the extracellular LTA4.

-

LTC4 Synthesis in the Acceptor Cell: Within the acceptor cell, the integral membrane enzyme Leukotriene C4 Synthase (LTC4S) catalyzes the conjugation of LTA4 with reduced glutathione (GSH). This reaction forms LTC4.

-

LTC4 Export and Metabolism: LTC4 is then actively transported out of the acceptor cell, where it can act on target CysLT receptors. Extracellular peptidases can subsequently metabolize it to LTD4 and LTE4.

Caption: The transcellular pathway for LTC4 synthesis.

Cellular Players in Transcellular LTC4 Synthesis

A variety of cell types can participate in this cooperative pathway, with the specific pairing often depending on the inflammatory context and tissue microenvironment.

-

Donor Cells (LTA4 Producers): These cells are defined by their expression of 5-LO and FLAP.

-

Neutrophils: As the most abundant circulating leukocytes, neutrophils are a primary source of LTA4 during acute inflammation.

-

Eosinophils: These cells are prominent in allergic inflammation and are potent producers of LTA4 for cys-LT synthesis.

-

Mast Cells: Key effector cells in allergic reactions, mast cells can both synthesize LTA4 and convert it to LTC4, acting as both donor and acceptor.

-

Macrophages: Tissue-resident and recruited macrophages also contribute to the LTA4 pool.

-

-

Acceptor Cells (LTC4 Converters): These cells are characterized by their expression of LTC4S but lack 5-LO.

-

Platelets: Lacking a nucleus and 5-LO, platelets are highly efficient converters of neutrophil-derived LTA4 to LTC4, a crucial interaction in settings of thromboinflammation.

-

Endothelial Cells: The lining of blood vessels can take up LTA4 from adjacent leukocytes to produce LTC4, which can in turn increase vascular permeability.

-

Mast Cells and Eosinophils: As mentioned, these cells also express high levels of LTC4S and can utilize LTA4 from other sources.

-

Quantitative Data Summary

The efficiency of LTC4 synthesis is governed by the kinetic properties of the key enzyme, LTC4 synthase, and varies between cell types and species.

Table 1: Kinetic Parameters of Leukotriene C4 Synthase (LTC4S)

| Enzyme Source | Substrate | Apparent Km | Apparent Vmax | Reference(s) |

|---|---|---|---|---|

| Human (recombinant) | LTA4 | 3.6 µM | 1.3 µmol/mg/min | |

| GSH | 1.6 mM | 2.7 µmol/mg/min | ||

| Human U-937 Cells | LTA4 | 19.6 µM | 2-4 µmol/min/mg | |

| GSH | 1.83 mM | |||

| Mouse (recombinant) | LTA4 | 36 ± 8 µM | - |

| Human (recombinant) | LTA4 | 23 ± 3 µM | - | |

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.

Table 2: LTC4 Production in Cellular Systems

| Cellular System | Stimulus | LTC4 Production | Reference(s) |

|---|---|---|---|

| Neutrophil-Platelet Co-culture | Calcium Ionophore A23187 | Greatly enhanced vs. neutrophils alone | |

| HEK293 (5-LO) + HEK293 (LTC4S) | A23187 + AA | ~250 ng / 106 cells |

| Human AAA Wall Homogenates | Arachidonic Acid | 21.45 ± 7.37 ng/µg protein | |

Experimental Protocols

Studying the transcellular biosynthesis of LTC4 requires specific methodologies to isolate and co-culture different cell types and to accurately quantify the resulting lipid mediators.

Caption: Workflow for a neutrophil-platelet co-culture assay.

Protocol 1: Isolation of Human Neutrophils and Platelets

This protocol is adapted from standard density gradient separation methods.

Materials:

-

Anticoagulated (e.g., EDTA or Heparin) whole human blood.

-

Density gradient medium for neutrophils (e.g., Polymorphprep™, Lympholyte®-poly).

-

Hanks' Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+.

-

Red Blood Cell (RBC) Lysis Buffer.

-

Phosphate Buffered Saline (PBS).

-

Sterile conical tubes (15 mL and 50 mL).

Procedure for Neutrophil Isolation:

-

Bring all reagents to room temperature.

-

Carefully layer 5 mL of whole blood over 5 mL of neutrophil isolation medium in a 15 mL conical tube. Avoid mixing the layers.

-

Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the top layers (plasma and mononuclear cells).

-

Collect the neutrophil layer, which is typically found above the red blood cell pellet.

-

Transfer the collected neutrophils to a new 50 mL tube and wash with HBSS (without Ca2+/Mg2+). Centrifuge at 350 x g for 10 minutes.

-

To remove contaminating RBCs, resuspend the pellet in 2-4 mL of RBC Lysis Buffer and incubate for 5-7 minutes.

-

Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.

-

Wash the neutrophil pellet once more with HBSS.

-

Resuspend the final pellet in the desired experimental buffer (e.g., HBSS with Ca2+/Mg2+) and determine cell count and viability (e.g., via trypan blue exclusion). Purity should be >95%.

Procedure for Platelet Isolation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully transfer the upper PRP layer to a new tube.

-

Add an acid-citrate-dextrose (ACD) solution to the PRP to prevent activation.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend for use in experiments.

Protocol 2: Neutrophil-Platelet Co-culture for LTC4 Production

This protocol describes a typical experiment to measure transcellular LTC4 synthesis.

Materials:

-

Isolated human neutrophils and platelets.

-

Experimental buffer (e.g., HBSS with 1 mM Ca2+ and 1 mM Mg2+).

-

Stimulant: Calcium Ionophore A23187 (stock in DMSO).

-

Reaction termination solution: Cold methanol.

-

Internal standard for HPLC (e.g., Prostaglandin B2).

Procedure:

-

Resuspend isolated neutrophils and platelets in the experimental buffer to the desired final concentrations (e.g., 5 x 106 neutrophils/mL and 50 x 106 platelets/mL).

-

In a microcentrifuge tube, combine the neutrophil and platelet suspensions. Include control tubes with neutrophils alone and platelets alone.

-

Pre-warm the cell suspensions at 37°C for 5 minutes.

-

Initiate the reaction by adding the stimulant (e.g., A23187 to a final concentration of 1-5 µM).

-

Incubate at 37°C for 15 minutes with gentle agitation.

-

Terminate the reaction by adding two volumes of ice-cold methanol containing the internal standard. This will precipitate the proteins.

-

Vortex and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for LTC4 quantification.

Protocol 3: Quantification of LTC4 by Reverse-Phase HPLC (RP-HPLC)

This is a general procedure for the analysis of leukotrienes.

Materials:

-

Supernatant from the co-culture experiment.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC system with a UV detector.

-

Reverse-phase C18 column.

-

Mobile phase solvents (e.g., methanol, water, acetonitrile, acetic acid, adjusted to the appropriate pH).

-

LTC4 standard.

Procedure:

-

Solid-Phase Extraction (SPE): a. Acidify the collected supernatant to ~pH 3.5 with a dilute acid. b. Condition a C18 SPE cartridge with methanol followed by water. c. Load the acidified sample onto the cartridge. d. Wash the cartridge with water to remove salts and polar impurities. e. Elute the leukotrienes from the cartridge with methanol or another suitable organic solvent. f. Evaporate the eluate to dryness under a stream of nitrogen.

-

HPLC Analysis: a. Reconstitute the dried extract in a small, known volume of mobile phase. b. Inject the sample onto the RP-HPLC system. c. Separate the leukotrienes using an isocratic or gradient elution with a mobile phase (e.g., methanol/water/acetic acid mixture). d. Detect LTC4 by its characteristic UV absorbance, typically around 280 nm. e. Quantify the amount of LTC4 by comparing the peak area to that of a standard curve generated with known amounts of synthetic LTC4, normalized to the internal standard.

Therapeutic Implications and Drug Development

The transcellular biosynthesis pathway represents a critical amplification loop for pro-inflammatory cys-LTs. This makes the enzymes involved, particularly 5-LO and LTC4S, attractive targets for therapeutic intervention in inflammatory diseases like asthma.

-

5-LO Inhibitors: Drugs like Zileuton target 5-LO, blocking the very first step of the pathway and thus preventing the formation of all leukotrienes, including the LTA4 needed for transcellular synthesis.

-

FLAP Inhibitors: These compounds prevent the presentation of AA to 5-LO, effectively halting LTA4 production.

-

LTC4S Inhibitors: Targeting LTC4S offers a more specific approach, blocking the final committed step in cys-LT synthesis in both autonomous and transcellular pathways without affecting the production of LTB4. While no LTC4S inhibitors are currently on the market, the elucidation of the enzyme's crystal structure has opened new avenues for rational drug design.

Understanding the specific cellular interactions that drive LTC4 production in different disease states is crucial for developing targeted therapies that can disrupt this pro-inflammatory cascade.

References

- 1. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Frontiers | Platelet-Neutrophil Interplay: Insights Into Neutrophil Extracellular Trap (NET)-Driven Coagulation in Infection [frontiersin.org]

- 5. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leukotriene C4-d5: Properties, Biological Context, and Quantification

This guide provides an in-depth overview of Leukotriene C4-d5, a deuterated internal standard essential for the accurate quantification of Leukotriene C4 (LTC4). It is intended for researchers, scientists, and professionals in drug development who are engaged in studies involving inflammatory pathways and lipid mediators. This document covers the fundamental properties of this compound, the biosynthesis and signaling pathways of its non-deuterated counterpart, Leukotriene C4, and a general protocol for its use in quantitative analysis.

Core Properties of this compound

This compound is a high-purity, isotopically labeled version of Leukotriene C4, containing five deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but distinguishable by its mass-to-charge ratio.

| Property | Value |

| CAS Number | 1441421-73-3[1][2][3][4] |

| Molecular Formula | C30H42D5N3O9S[1] |

| Molecular Weight | 630.8 g/mol |

| Formal Name | 5S-hydroxy-6R-(S-glutathionyl)-7E,9E,11Z,14Z-d5-eicosatetraenoic acid |

| Purity | Typically ≥99% deuterated forms (d1-d5) |

The Biological Role of Leukotriene C4

Leukotriene C4 is a potent inflammatory mediator derived from arachidonic acid and belongs to the cysteinyl leukotriene family. It plays a significant role in the pathophysiology of various inflammatory and allergic conditions, most notably asthma.

The synthesis of LTC4 is a multi-step enzymatic process that occurs within specific immune cells.

-

Initiation: Cellular stimulation leads to the activation of cytosolic phospholipase A2 (cPLA2), which translocates to the nuclear envelope and liberates arachidonic acid from membrane phospholipids.

-

5-Lipoxygenase Pathway: Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by the enzyme 5-lipoxygenase (5-LO) with the assistance of the 5-lipoxygenase-activating protein (FLAP).

-

LTC4 Formation: Leukotriene C4 synthase (LTC4S), an integral membrane protein at the nuclear envelope, catalyzes the conjugation of LTA4 with glutathione to form LTC4.

-

Metabolism to LTD4 and LTE4: Once synthesized, LTC4 is transported out of the cell where it is sequentially metabolized by cell-surface enzymes. A γ-glutamyl transpeptidase removes the glutamyl residue to form Leukotriene D4 (LTD4). Subsequently, a dipeptidase cleaves the glycine residue to yield Leukotriene E4 (LTE4).

LTC4, along with LTD4 and LTE4, exerts its biological effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptors 1 and 2 (CysLT1R and CysLT2R).

-

Receptor Binding: These leukotrienes bind to CysLT receptors on the surface of target cells, such as smooth muscle cells and endothelial cells.

-

G-Protein Activation: Receptor activation leads to the stimulation of G-proteins, which in turn activates downstream signaling cascades, including the phosphatidylinositol-calcium second messenger system.

-

Physiological Effects: This signaling results in a range of physiological responses, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and chemotaxis of immune cells, all of which contribute to the inflammatory response seen in asthma and other allergic diseases.

Experimental Protocol: Quantification of Leukotriene C4

The use of a stable, isotopically labeled internal standard like this compound is critical for the accurate and precise quantification of endogenous LTC4 from complex biological matrices. The most common analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The following outlines a general workflow for the quantification of LTC4. Specific parameters such as chromatographic conditions and mass spectrometer settings must be optimized for the particular instrumentation and sample matrix being used.

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, bronchoalveolar lavage fluid, cell culture supernatant) on ice.

-

Add a known, fixed amount of this compound internal standard solution to each sample, vortex briefly. The concentration of the internal standard should be optimized to be within the linear range of the assay.

-

Perform a protein precipitation step, typically by adding 2-3 volumes of cold acetonitrile or methanol. Vortex and incubate at low temperature to facilitate protein removal.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for solid-phase extraction (SPE) or direct injection, depending on the required level of sample cleanup and concentration.

-

-

Solid-Phase Extraction (SPE) (Optional but Recommended):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the analytes (LTC4 and LTC4-d5) with a stronger organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation using a C18 reversed-phase column with a gradient elution profile, typically using mobile phases consisting of water and acetonitrile/methanol with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous LTC4 and the LTC4-d5 internal standard. The use of a deuterated standard corrects for variations in sample preparation and matrix effects during ionization.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (LTC4) and the internal standard (LTC4-d5).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of LTC4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

A Technical Guide to Commercial Deuterated Leukotriene Standards for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available deuterated leukotriene standards, essential tools for the accurate quantification of leukotrienes in biological matrices. This document details the offerings from leading commercial suppliers, presents quantitative data in a comparative format, and provides detailed experimental protocols for their use in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of leukotriene analysis.

Introduction to Deuterated Leukotriene Standards

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2][3] They are key players in a variety of physiological and pathological processes, including asthma, allergic rhinitis, and cardiovascular diseases.[4][5] Accurate and precise quantification of these molecules in biological samples such as plasma, urine, and cell culture supernatants is crucial for understanding their roles in health and disease.

Deuterated leukotriene standards are stable isotope-labeled analogs of endogenous leukotrienes. They serve as ideal internal standards in mass spectrometry-based quantification assays. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from its endogenous, non-labeled counterpart by the mass spectrometer. Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects and extraction losses. This allows for the correction of analytical variability, leading to highly accurate and reproducible quantification.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer a range of deuterated leukotriene standards. The following tables summarize the key quantitative data for products from prominent vendors in the field.

Cayman Chemical

Cayman Chemical is a major supplier of a wide variety of deuterated leukotriene standards, offering high purity and well-characterized products.

| Product Name | Catalog Number | Deuterium Label | Isotopic Purity | Formulation | Storage Temperature |

| Leukotriene A4-d5 methyl ester | 10007246 | d5 | ≥99% deuterated forms (d1-d5) | A solution in hexane containing 1% triethylamine | -80°C |

| Leukotriene B4-d4 | 320110 | d4 | ≥99% deuterated forms (d1-d4) | A solution in acetonitrile | -80°C |

| Leukotriene C4-d5 | 10006198 | d5 | ≥99% deuterated forms (d1-d5) | A solution in ethanol | -80°C |

| Leukotriene D4-d5 | 10006199 | d5 | ≥99% deuterated forms (d1-d5) | A solution in ethanol | -80°C |

| Leukotriene E4-d5 | 10007858 | d5 | ≥99% deuterated forms (d1-d5) | A solution in ethanol | -80°C |

Data sourced from the Cayman Chemical website.

Santa Cruz Biotechnology

Santa Cruz Biotechnology provides a selection of deuterated leukotriene standards suitable for various research applications.

| Product Name | Catalog Number | Deuterium Label | Isotopic Purity | Formulation | Storage Temperature |

| Leukotriene B4-d4 | sc-211833 | d4 | Not specified | A solution in acetonitrile | -80°C |

| This compound | sc-211834 | d5 | Not specified | A solution in ethanol | -80°C |

| Leukotriene D4-d5 | sc-211835 | d5 | Not specified | A solution in ethanol | -80°C |

| Leukotriene E4-d5 | sc-211836 | d5 | Not specified | A solution in ethanol | -80°C |

Data sourced from the Santa Cruz Biotechnology website. Isotopic purity is not always explicitly stated and may require inquiry with the supplier.

MedChemExpress

MedChemExpress offers a portfolio of deuterated leukotriene standards for research use.

| Product Name | Catalog Number | Deuterium Label | Purity | Formulation | Storage Temperature |

| This compound | HY-113446S | d5 | 97.9% | Solution | -20°C for 2 years |

| Leukotriene D4-d5 | HY-113456S | d5 | 98.4% | A solution in ethanol | -20°C |

| This compound methyl ester | HY-113446S1 | d5 | Not specified | Solution | -20°C |

Data sourced from the MedChemExpress website.

Toronto Research Chemicals

Toronto Research Chemicals specializes in the synthesis of complex organic chemicals, including a range of stable isotope-labeled compounds.

| Product Name | Catalog Number | Deuterium Label | Isotopic Purity | Formulation | Storage Temperature |

| Leukotriene B4-d4 | L468957 | d4 | Not specified | Not specified | -20°C |

| This compound | L469002 | d5 | Not specified | Not specified | -20°C |

| Leukotriene D4-d5 | L469057 | d5 | Not specified | Not specified | -20°C |

| Leukotriene E4-d5 | L469107 | d5 | Not specified | Not specified | -20°C |

Data sourced from the Toronto Research Chemicals website. Detailed specifications may require direct inquiry.

Leukotriene Biosynthesis and Signaling Pathways

Understanding the biosynthesis and signaling of leukotrienes is fundamental to their study. The following diagrams illustrate these complex pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics | Annual Reviews [annualreviews.org]

Methodological & Application

Protocol for Quantifying Leukotriene C4 in Plasma Using Stable Isotope Dilution Mass Spectrometry

Application Note

Introduction

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1][2] It plays a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1] Accurate and precise quantification of LTC4 in biological matrices such as plasma is essential for understanding its role in disease and for the development of novel therapeutics targeting the leukotriene pathway.

This application note provides a detailed protocol for the quantification of LTC4 in human plasma using a highly selective and sensitive method based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as LTC4-d5, is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3] The protocol described herein involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

Materials and Reagents

-

Standards:

-

Leukotriene C4 (LTC4) analytical standard

-

Leukotriene C4-d5 (LTC4-d5) internal standard

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

-

Equipment:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical balance

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of LTC4 and LTC4-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of LTC4 by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of LTC4-d5 at a fixed concentration (e.g., 10 ng/mL) in methanol:water (50:50, v/v).

Sample Preparation

-

Plasma Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 500 µL of plasma, add 10 µL of the LTC4-d5 internal standard working solution. Vortex briefly.

-

Protein Precipitation: Add 1 mL of cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate LTC4 from other plasma components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Mass Transitions:

-

LTC4: Precursor ion (m/z) 624.3 → Product ion (m/z) 272.1

-

LTC4-d5: Precursor ion (m/z) 629.3 → Product ion (m/z) 277.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of LTC4 to LTC4-d5 against the concentration of the LTC4 calibration standards.

-

Quantification: Determine the concentration of LTC4 in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Method Performance

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85% |

Visualizations

Caption: Experimental workflow for LTC4 quantification.

Caption: Simplified LTC4 signaling pathway.

References

Application Note: Development of a Multiple Reaction Monitoring (MRM) Method for the Quantitative Analysis of Leukotriene C4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As a key cysteinyl leukotriene (CysLT), LTC4 plays a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Accurate and sensitive quantification of LTC4 in biological matrices is therefore essential for both basic research and clinical drug development. This application note provides a detailed protocol for the development and validation of a robust and sensitive multiple reaction monitoring (MRM) method for the quantification of LTC4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LTC4 Signaling Pathway

LTC4 is synthesized from its precursor, leukotriene A4 (LTA4), through the action of LTC4 synthase. Once synthesized, LTC4 can be actively transported out of the cell where it exerts its biological effects by binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). This binding initiates a signaling cascade that leads to a range of physiological responses, including smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. The metabolic conversion of LTC4 to LTD4 and subsequently to LTE4 also plays a significant role in prolonging the inflammatory response.

Figure 1: Simplified signaling pathway of Leukotriene C4 (LTC4).

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for removing matrix interferences and ensuring accurate quantification of LTC4. Below are protocols for both protein precipitation and solid-phase extraction.

a) Protein Precipitation (for Plasma or Serum)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., LTC4-d5).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Plasma, Serum, or Cell Culture Supernatant)

-

Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Acidify 500 µL of the sample to pH ~3.5 with 1% formic acid. Add the internal standard.

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and centrifuge as described in the protein precipitation protocol before transferring to an autosampler vial.

LC-MS/MS Method Development

a) Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of LTC4.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start at 20% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

b) Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is optimal for LTC4 analysis.

-

MRM Transitions: The precursor ion for LTC4 is the [M-H]⁻ ion at m/z 624.5. The selection of product ions should be based on the fragmentation pattern of LTC4. Common fragments arise from the cleavage of the peptide bonds in the glutathione moiety. The following are recommended transitions for monitoring:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| LTC4 | 624.5 | 272.1 | 347.2 |

| LTC4-d5 (IS) | 629.5 | 277.1 | 352.2 |

-

MS Parameters: The following are typical starting parameters that should be optimized for the specific instrument being used:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-